molecular formula C15H24BrNO2Te B14267594 Dibutyl[(4-nitrophenyl)methyl]tellanium bromide CAS No. 136397-81-4

Dibutyl[(4-nitrophenyl)methyl]tellanium bromide

Cat. No.: B14267594
CAS No.: 136397-81-4
M. Wt: 457.9 g/mol
InChI Key: FVFPCBCDBDBIRX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl[(4-nitrophenyl)methyl]tellanium bromide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a dibutyl group and a 4-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl[(4-nitrophenyl)methyl]tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 4-nitrobenzyl bromide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The general reaction scheme is as follows:

(C4H9)2TeCl2+C6H4(NO2)CH2Br(C4H9)2TeCH2C6H4(NO2)Br+2HCl\text{(C}_4\text{H}_9\text{)}_2\text{TeCl}_2 + \text{C}_6\text{H}_4(\text{NO}_2)\text{CH}_2\text{Br} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{TeCH}_2\text{C}_6\text{H}_4(\text{NO}_2)\text{Br} + 2 \text{HCl} (C4​H9​)2​TeCl2​+C6​H4​(NO2​)CH2​Br→(C4​H9​)2​TeCH2​C6​H4​(NO2​)Br+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibutyl[(4-nitrophenyl)methyl]tellanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can react with the bromide under basic conditions.

Major Products Formed

    Oxidation: Oxidized tellurium species.

    Reduction: 4-aminophenylmethyl derivatives.

    Substitution: Various substituted tellurium compounds depending on the nucleophile used.

Scientific Research Applications

Dibutyl[(4-nitrophenyl)methyl]tellanium bromide has several scientific research applications:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dibutyl[(4-nitrophenyl)methyl]tellanium bromide involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The nitro group can undergo reduction, affecting the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl[(4-nitrophenyl)methyl]selenium bromide: Similar structure but with selenium instead of tellurium.

    Dibutyl[(4-nitrophenyl)methyl]sulfur bromide: Similar structure but with sulfur instead of tellurium.

Uniqueness

Dibutyl[(4-nitrophenyl)methyl]tellanium bromide is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and selenium analogs. Tellurium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications.

Properties

CAS No.

136397-81-4

Molecular Formula

C15H24BrNO2Te

Molecular Weight

457.9 g/mol

IUPAC Name

dibutyl-[(4-nitrophenyl)methyl]tellanium;bromide

InChI

InChI=1S/C15H24NO2Te.BrH/c1-3-5-11-19(12-6-4-2)13-14-7-9-15(10-8-14)16(17)18;/h7-10H,3-6,11-13H2,1-2H3;1H/q+1;/p-1

InChI Key

FVFPCBCDBDBIRX-UHFFFAOYSA-M

Canonical SMILES

CCCC[Te+](CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.